molecular formula C8H11ClN2O B14012768 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride CAS No. 21161-01-3

1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride

Cat. No.: B14012768
CAS No.: 21161-01-3
M. Wt: 186.64 g/mol
InChI Key: ACIJURUNGKYAOR-UHFFFAOYSA-N
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Description

1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride is a pyridinium-based organic compound with the molecular formula C8H11ClN2O . This structure features a positively charged pyridinium ring linked to a chloroamide side chain, a motif seen in various specialized research applications. Pyridinium salts, in general, are extensively utilized in organic synthesis and have been investigated for their potential as ionic liquids , which are of significant interest in the development of green chemistry methodologies and as novel catalytic systems. The specific properties and full research potential of 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride are still subjects of ongoing scientific investigation. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

21161-01-3

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-pyridin-1-ium-1-ylpropanamide;chloride

InChI

InChI=1S/C8H10N2O.ClH/c9-8(11)4-7-10-5-2-1-3-6-10;/h1-3,5-6H,4,7H2,(H-,9,11);1H

InChI Key

ACIJURUNGKYAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CCC(=O)N.[Cl-]

Origin of Product

United States

Preparation Methods

Alkylation of Pyridine to Form Pyridinium Salt

The initial step in the synthesis of 1-(3-amino-3-oxopropyl)pyridin-1-ium chloride typically involves the alkylation of pyridine or a substituted pyridine with a suitable 3-oxopropyl halide or equivalent electrophile. This reaction forms the pyridinium salt by quaternization of the nitrogen atom.

  • Reagents: Pyridine, 3-chloropropanoyl chloride or 3-bromopropanoyl chloride
  • Conditions: Usually carried out in an inert solvent such as acetonitrile or dichloromethane at room temperature or with gentle heating
  • Outcome: Formation of 1-(3-oxopropyl)pyridin-1-ium chloride intermediate

Introduction of the Amino Group via Amide Formation or Amination

The 3-oxo substituent can be converted to the 3-amino-3-oxopropyl moiety by amination or through amide bond formation with ammonia or primary amines.

  • Method A: Direct Amination
    • Reaction of the 3-oxo group with ammonia or an amine source to form the amino group
    • Conditions may involve reductive amination or nucleophilic substitution
  • Method B: Amide Formation
    • Conversion of the 3-oxo group to a carboxamide by reaction with ammonia or ammonium salts
    • This is supported by related compounds such as 3-(4-cyanopyridin-1-ium-1-yl)propanamide chloride, which shares structural similarity and is synthesized via amide formation.

Purification and Isolation

After synthesis, the pyridinium chloride salt is purified typically by crystallization from solvents such as methanol or ethanol. The hydrochloride salt form is stable and can be isolated as crystalline solids.

Related Synthetic Approaches from Literature

Though direct preparation methods for 1-(3-amino-3-oxopropyl)pyridin-1-ium chloride are scarce, related arylaminopropanone derivatives have been synthesized using a two-step process involving carbamate formation followed by Mannich-type reactions. These methods provide insights into functionalizing propanone derivatives with amino groups and pyridinium moieties.

  • Step 1: Preparation of carbamate intermediates by reaction of aminoacetophenone derivatives with alkyl-chloroformates in the presence of pyridine.
  • Step 2: Mannich reaction with paraformaldehyde and secondary amine hydrochlorides in solvents like tetrahydrofuran to introduce amino substituents on the propanone side chain.
  • Isolation: Final products obtained as hydrochloride salts and purified by recrystallization.

Data Table: Summary of Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyridine quaternization Pyridine + 3-chloropropanoyl chloride, solvent (CH2Cl2 or MeCN), RT or mild heat Formation of 1-(3-oxopropyl)pyridinium chloride salt
2 Amination/Amide formation Ammonia or amine source, reductive amination or amidation conditions Introduction of amino group yielding 1-(3-amino-3-oxopropyl)pyridinium chloride
3 Purification Crystallization from methanol or ethanol Isolation of pure hydrochloride salt

Analytical and Structural Confirmation

  • NMR Spectroscopy: To confirm the presence of amino and oxo groups on the propyl chain and the quaternary pyridinium nitrogen.
  • Mass Spectrometry: Molecular ion peak corresponding to molecular weight ~211.65 g/mol (for related 4-cyanopyridinium analog) confirms molecular formula.
  • Elemental Analysis: To verify chloride salt formation.
  • X-ray Crystallography: When available, confirms the 3D structure and salt formation.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 3-pyridin-1-ylpropanamine.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride":

Basic Information
1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride has the PubChem CID 24188530 and the molecular formula C8H11ClN2O . PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, and biological activities .

Related Compounds
PubChem also lists a related compound, 1-(3-Amino-3-oxopropyl)-4-cyanopyridin-1-ium chloride, which has the CID 15919072 and the molecular formula C9H10ClN3O .

Potential Applications
While the search results do not offer specific applications for "1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride", they do point to research involving related pyridinium compounds and their applications:

  • Synthesis of Nitrogen Heterocycles: Pyridinium compounds can be used in the synthesis of nitrogen heterocycles .
  • Inhibitory Activity: Some piperidine derivatives have shown inhibitory activity against AChE (acetylcholinesterase) in vitro, with potential applications in medicinal chemistry . For example, compounds 1–3 displayed inhibitory activity against AChE in vitro, and compound 3 was revealed as the most potent inhibitor, with an IC50 value of 6.57 µM, comparable to the reference drug galantamine in the case of AChE .

Mechanism of Action

The mechanism of action of 3-pyridin-1-ylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Heterocyclic Core Substituent Counterion Molecular Weight (g/mol) Key Properties/Applications
1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride Pyridine 3-Amino-3-oxopropyl Cl⁻ ~202.65 High polarity, H-bonding capacity
C12cmpCl (N-dodecyl-2-(pyridin-1-ium)acetamide chloride) Pyridine Acetamide + dodecyl chain Cl⁻ ~369.33 Amphiphilic; antimicrobial activity
1-(3-Oxo-3-phenylpropyl)piperidin-1-ium chloride Piperidine 3-Oxo-3-phenylpropyl Cl⁻ ~261.76 Lipophilic; aromatic ketone functionality
[PIVM][TFSA] (1-(3-amino-3-oxopropyl)-3-vinylimidazolium bis(trifluoromethylsulfonyl)amide) Imidazole 3-Amino-3-oxopropyl + vinyl group TFSA⁻ ~460.32 Ionic liquid; electrolyte stabilizer

Functional and Property Comparisons

  • Polarity and Solubility : The target compound’s amide group increases polarity compared to C12cmpCl (alkyl chain-dominated hydrophobicity) and the piperidinium analog (phenyl ketone). This makes it more soluble in aqueous or polar organic solvents .
  • Biological Activity : C12cmpCl’s dodecyl chain confers surfactant-like properties, enabling membrane disruption in microbial cells, a feature absent in the target compound due to its shorter, polar substituent .
  • Ionic Liquid Applications : [PIVM][TFSA] demonstrates how analogous amide-functionalized cations, when paired with bulky anions (e.g., TFSA⁻), improve electrolyte stability in batteries. The target compound’s chloride counterion may limit ionic conductivity but could be tailored via anion exchange .

Crystallographic and Database Insights

Such resources enable comparative analysis of bond lengths, angles, and packing motifs, which are critical for predicting solid-state behavior .

Biological Activity

1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride is a quaternary ammonium compound that has garnered interest for its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and potential anti-cancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a pyridine ring with a quaternary ammonium group, which is known to influence its biological activity. The structural formula can be represented as follows:

C8H10ClN3O\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride, are recognized for their broad-spectrum antimicrobial activity. They exhibit efficacy against various bacteria, fungi, and viruses.

Table 1: Antimicrobial Activity of 1-(3-Amino-3-oxopropyl)pyridin-1-ium Chloride

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans2.0 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

These values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with nosocomial infections.

The antimicrobial action of QACs is primarily attributed to their ability to disrupt microbial cell membranes. This disruption leads to increased permeability, resulting in cell lysis and death. The lipophilicity of the compound plays a significant role in its efficacy, as it facilitates penetration through lipid membranes.

Study on Antibacterial Activity

A study published in Chemistry Europe evaluated the antibacterial properties of various QACs, including derivatives similar to 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride. The results demonstrated that modifications to the alkyl chain significantly affected antibacterial potency, with longer chains generally enhancing activity against Gram-positive bacteria .

Research on Antifungal Effects

In another investigation, the antifungal efficacy was assessed against Candida species. The compound exhibited promising results, particularly in inhibiting biofilm formation, which is crucial for treating chronic fungal infections .

Potential Anti-Cancer Activity

Recent research has explored the potential of pyridinium derivatives as anti-cancer agents. The structure of 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride suggests it may inhibit specific kinases involved in cancer proliferation.

Table 2: Inhibitory Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.4
HeLa (Cervical Cancer)8.9

These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.

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